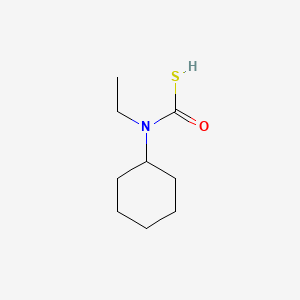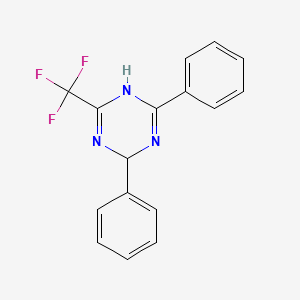
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves the nucleophilic substitution of chlorine atoms in the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction is carried out under controlled conditions, often using specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems, such as magnetic nanocatalysts. These catalysts, like CuBr2 immobilized on magnetic Fe3O4 nanoparticles, facilitate the oxidative coupling reactions necessary for the synthesis of triazine derivatives . The use of such catalysts not only enhances the efficiency of the reaction but also allows for the recycling and reuse of the catalysts, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine include:
- 2,4-Diphenyl-6-(trifluoromethyl)pyridine
- 2,4-Diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo-[3,4-c]pyrrole
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of diphenyl and trifluoromethyl groups within the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
72107-19-8 |
|---|---|
Fórmula molecular |
C16H12F3N3 |
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
2,4-diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)15-21-13(11-7-3-1-4-8-11)20-14(22-15)12-9-5-2-6-10-12/h1-10,13H,(H,20,21,22) |
Clave InChI |
VDBDQKGTJXYUNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2N=C(NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


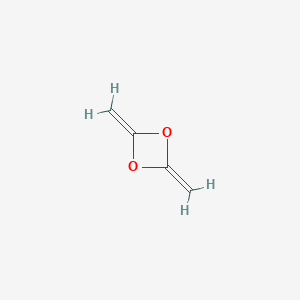
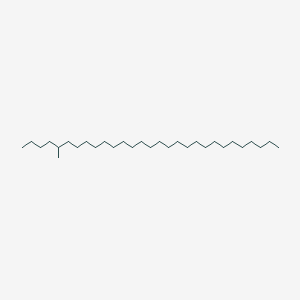
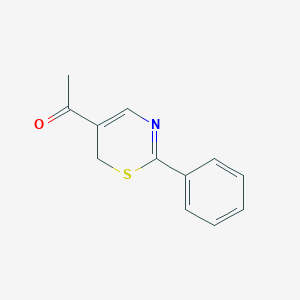
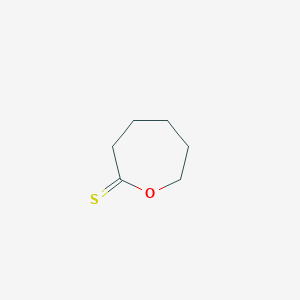

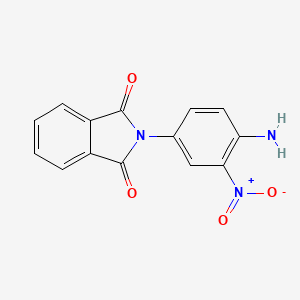
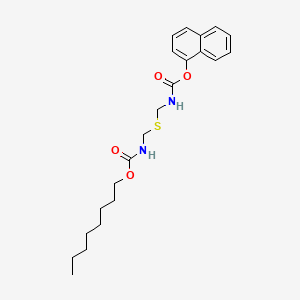
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

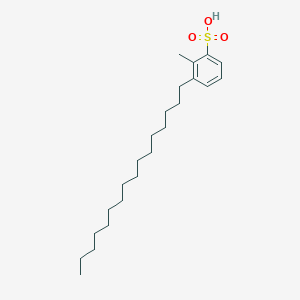
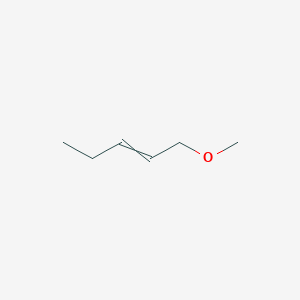
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)

